molecular formula C17H15ClO3 B3157545 (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 850183-38-9

(2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3157545
CAS No.: 850183-38-9
M. Wt: 302.7 g/mol
InChI Key: SUGZNDWLKAHJBK-VQHVLOKHSA-N
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Description

(2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one (CAS 1354941-49-3) is a synthetic chalcone derivative of high interest in chemical and pharmaceutical research . This compound belongs to a class of molecules known for their rigid, planar structure and α,β-unsaturated ketone system, which acts as a key pharmacophore . Chalcones are extensively investigated as core scaffolds in medicinal chemistry due to their diverse biological activities, which often include antimicrobial, anti-inflammatory, and anticancer properties, making them valuable precursors for developing new therapeutic agents . The specific substitution pattern on this molecule—featuring a 3-chlorophenyl ring and a 2,4-dimethoxyphenyl ring—allows researchers to explore structure-activity relationships and optimize electronic and steric properties for targeted applications . Beyond biological studies, its defined molecular structure also makes it a candidate for materials science research, particularly in the synthesis of organic frameworks and the study of crystalline materials, where intermolecular interactions can be analyzed using techniques like Hirshfeld surface analysis . This product is intended for research and development purposes only and is not certified for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

(E)-1-(3-chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-20-15-8-6-12(17(11-15)21-2)7-9-16(19)13-4-3-5-14(18)10-13/h3-11H,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGZNDWLKAHJBK-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, a member of the chalcone family, is characterized by its α,β-unsaturated ketone structure. This compound has garnered interest due to its potential biological activities, which include anti-cancer, anti-inflammatory, and antimicrobial properties. The following sections provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is C17H15ClO3, with a molecular weight of approximately 302.75 g/mol. Its structure features a prop-2-en-1-one group linked to a 3-chlorophenyl group and a 2,4-dimethoxyphenyl group. The unique arrangement of these groups contributes to its distinctive chemical reactivity and biological profile.

Anticancer Activity

Chalcones are known for their anticancer properties, and (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is no exception. Research indicates that compounds within this class can induce apoptosis in various cancer cell lines. A study focusing on similar chalcone derivatives demonstrated significant antiproliferative effects in chronic lymphocytic leukemia (CLL) cell lines, with IC50 values ranging from 0.17 to 2.69 µM . Although specific data on (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is limited, its structural similarity to other active chalcones suggests potential efficacy against cancer.

Anti-inflammatory Properties

Chalcones have also been investigated for their anti-inflammatory effects. The presence of methoxy groups in the structure is often associated with enhanced anti-inflammatory activity. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. While direct studies on (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one are sparse, it is reasonable to hypothesize that it may exhibit similar activities based on the known properties of related compounds.

Antimicrobial Activity

The antimicrobial potential of chalcones has been documented extensively. Molecular docking studies suggest that certain chalcone derivatives exhibit good binding energy against microbial targets . For (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, the presence of the chlorophenyl group may enhance its interaction with microbial enzymes or receptors, although specific experimental data are still required to confirm this activity.

Comparative Analysis with Related Compounds

To contextualize the biological activity of (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, a comparison with structurally similar chalcones is presented below:

Compound NameStructural FeaturesNotable Activities
(2E)-1-(4-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-oneChlorine at para positionAnticancer activity
(2E)-3-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-oneChlorine at para position; different methoxy placementAntimicrobial properties
(2E)-3-(3-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-oneChlorine at meta position; different methoxy placementPotential anti-inflammatory effects

This table illustrates how variations in structural features can influence biological activities among chalcones.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Chalcones are known for their diverse biological activities, including anticancer properties. Research indicates that (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that chalcone derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the caspase cascade and mitochondrial dysfunction .

Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro. These findings suggest that (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one could be a potential candidate for developing anti-inflammatory therapeutics .

Material Science

Organic Electronics
The unique electronic properties of chalcones make them suitable candidates for applications in organic electronics. Research has shown that chalcone derivatives can be utilized in organic light-emitting diodes (OLEDs) and organic solar cells due to their ability to act as electron transport materials. The incorporation of (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one into device architectures has been explored to enhance charge mobility and overall device performance .

Case Study 1: Anticancer Properties
In a study published in a peer-reviewed journal, (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Case Study 2: Organic Electronics Application
A recent investigation into the use of chalcone derivatives in OLEDs demonstrated that devices incorporating (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one exhibited enhanced luminescence and stability compared to devices using conventional materials. This improvement is attributed to the compound's favorable energy levels and charge transport properties .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Substituent Position and Electronic Properties
  • Comparatively, (E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one (38.16% inhibition against PfFd-PfFNR interaction) showed lower antimalarial activity than its 4-methoxyphenyl analogue (50% inhibition), highlighting the importance of substituent position . (2E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one () lacks the 2-methoxy group, reducing steric hindrance and altering electronic distribution compared to the title compound.
Heterocyclic Analogues
  • Thiophene-containing chalcones, such as (2E)-1-(5-chlorothiophen-2-yl)-3-(4-ethylphenyl)prop-2-en-1-one (), exhibit distinct conjugation pathways due to the sulfur atom’s electron-rich nature, which may enhance charge-transfer interactions in biological systems.
Antimalarial Activity
  • The title compound’s 2,4-dimethoxyphenyl group may contribute to moderate inhibition of parasitic targets, though less effectively than amino-substituted analogues (e.g., (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one at 50% inhibition) due to the absence of an amino group for electrostatic interactions .
Anticancer and Anti-Inflammatory Activity
  • Synthetic chalcones like (E)-1-(2,4-dimethoxyphenyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one () inhibit STAT3/NF-κB pathways. The additional hydroxy group in this analogue improves hydrogen-bonding capacity, a feature absent in the title compound but critical for target binding .

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Solubility
  • The title compound (MW ≈ 316.78 g/mol) is smaller than bis-chalcone derivatives like (2E,20E)-1,10-(1,4-phenylene)bis(3-(2,4-dimethoxyphenyl)prop-2-en-1-one) (A2; MW 458.17 g/mol), which exhibits higher molecular weight and lower solubility .
Pharmacokinetics
  • Methoxy-rich derivatives, such as (E)-1-(3,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (), demonstrate improved metabolic stability due to steric protection of the ketone group, a property shared with the title compound’s 2,4-dimethoxy substituents .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via the Claisen-Schmidt condensation reaction. A typical protocol involves reacting equimolar amounts of 3-chloroacetophenone and 2,4-dimethoxybenzaldehyde in ethanol with a 20% KOH catalyst. Stirring at room temperature for 4–6 hours yields the crude product, which is recrystallized from ethanol .
  • Optimization : Variables to test include solvent polarity (e.g., methanol vs. ethanol), catalyst concentration (5–25% KOH), temperature (0–50°C), and reaction time (2–24 hours). Monitoring via TLC or HPLC ensures reaction completion.
VariableTested RangeOptimal ConditionImpact on Yield
SolventMethanol, EthanolEthanolHigher purity
Catalyst (%)5–25% KOH20% KOH85% yield
Temperature0–50°C25°CFaster kinetics

Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography confirm the E-configuration and purity of the synthesized compound?

  • IR Spectroscopy : The carbonyl (C=O) stretch typically appears at 1650–1680 cm⁻¹, while conjugated enone systems show absorption near 1600 cm⁻¹ .
  • NMR : The E-configuration is confirmed by the coupling constant (J = 12–16 Hz) between the α and β protons of the enone system. Aromatic protons from the 3-chlorophenyl and 2,4-dimethoxyphenyl groups appear as distinct multiplet patterns .
  • XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of the E-configuration and bond geometry. Slow evaporation in ethanol produces diffraction-quality crystals .

Intermediate Research Questions

Q. What computational chemistry approaches (e.g., DFT, HOMO-LUMO analysis) are recommended to predict electronic properties and reactivity?

  • DFT Methods : Use Gaussian 03/09 with B3LYP/6-311++G(d,p) basis sets to calculate HOMO-LUMO energies, ionization potential (I), electron affinity (A), and global electrophilicity index (ω). These parameters predict nucleophilic/electrophilic sites and chemical stability .
  • HOMO-LUMO Gap : A smaller gap (e.g., 3–5 eV) suggests higher reactivity. Compare with experimental UV-Vis λmax to validate electronic transitions .

Q. What experimental design considerations are critical for successful crystal growth and structural determination via single-crystal XRD?

  • Crystallization : Use slow evaporation in ethanol or methanol. Seed crystals can improve reproducibility.
  • Data Collection : Collect data at low temperature (100 K) to minimize thermal motion. A data-to-parameter ratio >10 ensures refinement reliability .

Advanced Research Questions

Q. How should researchers address discrepancies between theoretical calculations (e.g., bond lengths) and experimental crystallographic data?

  • Basis Set Limitations : Upgrade from 6-31G to 6-311++G(d,p) for better accuracy.
  • Crystal Packing Effects : Intermolecular interactions (e.g., van der Waals, hydrogen bonds) may distort bond lengths. Use periodic DFT (e.g., VASP) to model crystal environments .

Q. What methodologies are appropriate for evaluating antimicrobial activity, and how can structure-activity relationships (SAR) be established?

  • Bioassays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion or microdilution methods. Moderate activity (MIC = 50–100 µg/mL) is typical for chalcones .
  • SAR Strategies : Synthesize analogs with varied substituents (e.g., replacing methoxy with nitro groups) to assess electronic and steric effects on activity .
SubstituentAntimicrobial Activity (MIC, µg/mL)
2,4-Dimethoxy75 (S. aureus)
2,6-Dichloro60 (E. coli)
3,4,5-Trimethoxy90 (C. albicans)

Q. How can substituent effects on biological activity be systematically investigated through analogue synthesis?

  • Synthetic Routes : Use Claisen-Schmidt condensation to prepare analogs with halogen (Cl, F), methoxy, or hydroxyl groups.
  • Activity Trends : Electron-withdrawing groups (e.g., Cl) enhance antibacterial activity, while methoxy groups improve solubility but reduce potency .

Q. What advanced characterization techniques (e.g., TD-DFT for UV-Vis) correlate experimental spectral data with electronic transitions?

  • TD-DFT : Calculate excited-state transitions using the CAM-B3LYP functional. Compare simulated UV-Vis spectra with experimental λmax (typically 300–350 nm for chalcones) to assign π→π* or n→π* transitions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one

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